molecular formula C13H18N2O2 B596732 (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester CAS No. 1292324-49-2

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B596732
CAS No.: 1292324-49-2
M. Wt: 234.299
InChI Key: XGJOYHWLQXYOPI-LBPRGKRZSA-N
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Description

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a methylamino group, and a benzyl ester functional group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves the esterification of (S)-3-Methylamino-pyrrolidine-1-carboxylic acid with benzyl alcohol. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or base catalysts like triethylamine . The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Methylamino-pyrrolidine-1-carboxylic acid benzyl ester is unique due to its benzyl ester group, which can influence its reactivity and binding properties. The benzyl group can provide additional steric hindrance and hydrophobic interactions, potentially enhancing the compound’s stability and specificity in certain applications .

Properties

IUPAC Name

benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-14-12-7-8-15(9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJOYHWLQXYOPI-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735226
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1292324-49-2
Record name Benzyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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